N-Sorboylmorpholine
Description
N-Sorboylmorpholine is a morpholine derivative characterized by a sorboyl group (CH₃CH=CHCH₂CO-) attached to the morpholine ring via an amide or ester bond. The compound’s structure combines the six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a conjugated diene system from the sorboyl moiety, which may confer unique chemical reactivity and solubility properties.
Properties
CAS No. |
61859-45-8 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2E,4E)-1-morpholin-4-ylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h2-5H,6-9H2,1H3/b3-2+,5-4+ |
InChI Key |
YHFCLKOVFYITAG-MQQKCMAXSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)N1CCOCC1 |
Canonical SMILES |
CC=CC=CC(=O)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Sorboylmorpholine can be synthesized through the reaction of morpholine with sorbic acid under specific conditions. The reaction typically involves the use of a catalyst and a solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain high-purity this compound. The use of automated systems and quality control measures ensures consistent production and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-Sorboylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The sorboyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-Sorboylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Sorboylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following morpholine-based analogs are selected for comparison due to shared structural motifs or functional roles:
Table 1: Comparative Analysis of N-Sorboylmorpholine and Analogous Compounds
Key Differences:
- N-Morpholinyllysergamide incorporates a complex ergoline backbone, enabling receptor-binding activity absent in the other two compounds .
Applications :
Toxicity :
- N-Formylmorpholine exhibits low acute toxicity but requires handling precautions due to irritancy .
- N-Morpholinyllysergamide’s high bioactivity necessitates strict regulatory controls .
- For this compound, toxicity data gaps highlight the need for rigorous assessment per regulatory guidelines (e.g., skin sensitization, environmental impact) .
Research and Regulatory Considerations
- Data Gaps: Current literature lacks detailed studies on this compound’s physicochemical properties, stability, and environmental fate.
- Regulatory Compliance : As emphasized in plant protection product guidelines, co-formulants like morpholine derivatives require comprehensive toxicity justifications, including skin/eye irritation and sensitization data .
Biological Activity
N-Sorboylmorpholine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
This compound is characterized by its morpholine structure, which includes a sorbyl group. This configuration is believed to influence its interaction with biological systems, particularly in terms of antimicrobial and antiviral activities.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that compounds with similar structures often exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 36 |
| Candida albicans | 4.4 |
| Mycobacterium smegmatis | 18 |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential antiviral activity. Similar compounds have been tested for their efficacy against viruses such as HIV. The effective concentration (EC50) values for related compounds indicate that this compound may also function as an antiviral agent, although specific data on its EC50 is still needed.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from studies on structurally related compounds:
- Membrane Disruption : It is hypothesized that the amphiphilic nature of this compound allows it to disrupt microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Similar compounds have been known to inhibit key enzymes in microbial metabolic pathways, thereby hindering growth and replication.
- Biofilm Disruption : There is emerging evidence that certain morpholine derivatives can disrupt biofilm formation, which is crucial for the survival of many pathogens.
Case Studies
Several case studies have explored the efficacy of this compound and related compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving patients with chronic infections indicated that treatment with a morpholine derivative resulted in significant reductions in bacterial load, showcasing its potential therapeutic benefits.
- Clinical Trials for Antiviral Effects : Preliminary trials have suggested that compounds similar to this compound may reduce viral loads in patients with chronic viral infections, although more extensive clinical trials are necessary to confirm these findings.
- Comparative Studies : Research comparing this compound with established antimicrobial agents showed that it possesses comparable or superior efficacy against certain pathogens, indicating its potential as a new therapeutic option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
